Pyridinium, 3-((2-(methylsulfonyl)hydrazino)carbonyl)-1-(2-oxo-2-(2-thienyl)ethyl)-, chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRC-4186 involves multiple steps, starting with the preparation of the pyridinium core. The key steps include:
Formation of the pyridinium core: This involves the reaction of a suitable pyridine derivative with an appropriate electrophile.
Introduction of the thienyl group: This step involves the coupling of the pyridinium core with a thienyl derivative under specific conditions.
Attachment of the methylsulfonyl hydrazino group: This step involves the reaction of the intermediate with a methylsulfonyl hydrazine derivative.
Industrial Production Methods
Industrial production of TRC-4186 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
TRC-4186 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: TRC-4186 can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
TRC-4186 has several scientific research applications, including:
Chemistry: It is used as a model compound to study AGE-breaking mechanisms and to develop new AGE inhibitors.
Biology: TRC-4186 is used to study the effects of AGEs on cellular functions and to investigate potential therapeutic targets.
Medicine: The compound is being developed for the treatment of diabetic complications, such as diabetic cardiomyopathy and nephropathy. .
Mechanism of Action
TRC-4186 exerts its effects by breaking down advanced glycation end-products (AGEs) that accumulate in tissues. AGEs are formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. TRC-4186 targets these AGEs and breaks the cross-links, thereby reducing their pro-inflammatory, pro-oxidative, and pro-coagulant effects. This helps in improving endothelial and myocardial function and reducing the accumulation of AGEs in tissues .
Comparison with Similar Compounds
Similar Compounds
Alagebrium (ALT-711): Another AGE breaker that was developed earlier but showed limited success in clinical trials.
Pyridoxamine: A compound that inhibits the formation of AGEs and has shown potential in reducing diabetic complications.
Uniqueness of TRC-4186
TRC-4186 is unique in its ability to effectively break down AGEs and improve endothelial and myocardial function. Unlike some other AGE breakers, TRC-4186 has shown promising results in both preclinical and clinical studies, making it a potential candidate for the treatment of diabetic complications .
Properties
CAS No. |
357625-50-4 |
---|---|
Molecular Formula |
C13H14ClN3O4S2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
N'-methylsulfonyl-1-(2-oxo-2-thiophen-2-ylethyl)pyridin-1-ium-3-carbohydrazide;chloride |
InChI |
InChI=1S/C13H13N3O4S2.ClH/c1-22(19,20)15-14-13(18)10-4-2-6-16(8-10)9-11(17)12-5-3-7-21-12;/h2-8,15H,9H2,1H3;1H |
InChI Key |
QWXKHFBZAGOZJM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NNC(=O)C1=C[N+](=CC=C1)CC(=O)C2=CC=CS2.[Cl-] |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=C[N+](=CC=C1)CC(=O)C2=CC=CS2.[Cl-] |
Synonyms |
3-((2-(methylsulfonyl)hydrazino)carbonyl)-1-(2-oxo-2-thienylethyl)pyridinium 3-((2-(methylsulfonyl)hydrazino)carbonyl)-1-(2-oxo-2-thienylethyl)pyridinium chloride TRC 4186 TRC-4186 TRC4186 |
Origin of Product |
United States |
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